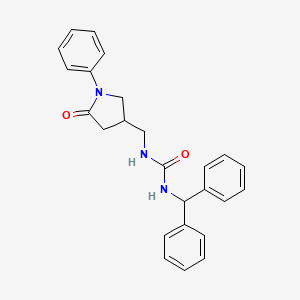

1-Benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c29-23-16-19(18-28(23)22-14-8-3-9-15-22)17-26-25(30)27-24(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,19,24H,16-18H2,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZQDIHDYBMDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate amino acids or their derivatives.

Introduction of the Benzhydryl Group: This step often involves the use of benzhydryl chloride in the presence of a base to form the benzhydryl intermediate.

Coupling Reaction: The final step involves the coupling of the benzhydryl intermediate with the pyrrolidinone derivative under suitable conditions to form the desired urea compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis techniques and high-throughput screening.

Chemical Reactions Analysis

1-Benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl or pyrrolidinone moieties, using reagents like alkyl halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of functionalized derivatives.

Scientific Research Applications

1-Benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea can be compared with other similar compounds, such as:

1-Benzhydryl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea: This compound has a similar structure but with a p-tolyl group instead of a phenyl group, which may result in different biological activities.

Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidinones, share some structural similarities and may exhibit related biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.

Biological Activity

1-Benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, identified by its CAS number 954610-42-5, is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. The compound features a benzhydryl group and a pyrrolidinone moiety, making it a subject of interest for various pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 399.5 g/mol |

| CAS Number | 954610-42-5 |

| Density | N/A |

| Boiling Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator of these targets, leading to various biological effects. The precise mechanisms are still under investigation, but preliminary studies suggest potential roles in modulating pathways related to neuroprotection and anti-inflammatory responses.

Biological Activity

Research has indicated several biological activities associated with this compound:

1. Anticancer Activity

Studies have shown that compounds similar in structure to 1-benzhydryl derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific pathways through which this compound exerts its effects are still being elucidated.

2. Neuroprotective Effects

The pyrrolidinone moiety is often linked to neuroprotective properties. Research indicates that compounds containing this structure may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival.

3. Anti-inflammatory Properties

The compound's potential to modulate inflammatory pathways suggests its applicability in treating inflammatory diseases. In vitro studies have demonstrated a reduction in pro-inflammatory cytokines when cells are treated with similar compounds.

Case Studies

Several case studies have investigated the biological activities of related compounds:

-

Study on Anticancer Properties

- A study published in the Journal of Medicinal Chemistry explored the effects of benzhydryl derivatives on various cancer cell lines, revealing significant cytotoxicity and apoptosis induction.

-

Neuroprotection Research

- Research conducted by Zhang et al. (2018) demonstrated that pyrrolidinone derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential therapeutic role for compounds like 1-benzhydryl derivatives in neurodegenerative diseases.

-

Inflammation Modulation Study

- A study in Pharmacology Reports highlighted the anti-inflammatory effects of pyrrolidine-containing compounds, showing decreased levels of TNF-alpha and IL-6 in treated models.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Benzhydryl-3-(5-Oxo-pyrrolidine) | Pyrrolidine derivative | Anticancer, Neuroprotective |

| 1-Benzhydryl-pyrimidine derivatives | Pyrimidine derivative | Antiviral, Anticancer |

| 5-Oxo-pyrrolidine derivatives | Pyrrolidine derivative | Neuroprotective |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Benzhydryl-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via urea-forming reactions, such as coupling benzhydrylamine with a functionalized pyrrolidinone intermediate. Key steps include:

- Step 1 : Activation of the pyrrolidinone intermediate (e.g., via chloroformate or carbodiimide reagents) to generate an isocyanate or active ester.

- Step 2 : Reaction with benzhydrylamine under controlled pH and temperature (e.g., 0–5°C in anhydrous DMF) to minimize side reactions .

- Limitations : Low yields due to steric hindrance from the benzhydryl group and competing hydrolysis of intermediates. Purification challenges arise from polar byproducts, requiring column chromatography or recrystallization .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : A multi-technique approach is essential:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., Acta Crystallographica studies on analogous urea derivatives) .

- NMR spectroscopy : Confirm regiochemistry via - and -NMR (e.g., benzhydryl protons at δ 5.2–5.5 ppm; pyrrolidinone carbonyl at δ 170–175 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Begin with target-agnostic screens:

- Kinase inhibition : Use ATP-binding assays (e.g., ADP-Glo™) against a kinase panel (e.g., tyrosine kinases due to urea’s hydrogen-bonding motifs).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC values.

- Solubility and stability : HPLC-based assays in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

- Methodological Answer : Optimize via:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C) and improves regioselectivity.

- Catalytic systems : Use Pd-mediated coupling for sterically hindered intermediates or organocatalysts (e.g., DMAP) to accelerate urea formation.

- Protecting group strategies : Temporarily mask reactive sites (e.g., tert-butoxycarbonyl on pyrrolidinone nitrogen) .

Q. How to resolve contradictions between computational docking predictions and experimental binding data?

- Methodological Answer :

- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water).

- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics.

- Crystallographic studies : Co-crystallize the compound with its target (e.g., kinase-ligand complexes) to validate binding poses .

Q. What strategies can address discrepancies in spectroscopic vs. crystallographic data?

- Methodological Answer :

- Dynamic NMR studies : Probe conformational flexibility (e.g., variable-temperature -NMR) to identify rotamers that may skew solution-phase data.

- Synchrotron X-ray diffraction : High-resolution (<1.0 Å) data to resolve electron density ambiguities in the solid state.

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental structures to identify steric/electronic mismatches .

Q. How to design SAR studies for analogs with modified benzhydryl/pyrrolidinone groups?

- Methodological Answer :

- Core modifications : Replace benzhydryl with substituted biphenyl or naphthyl groups to assess π-π stacking effects.

- Pyrrolidinone variants : Introduce spirocyclic or fluorinated motifs to modulate lipophilicity (ClogP) and metabolic stability.

- Activity cliffs : Use Free-Wilson analysis to deconvolute contributions of individual substituents .

Q. What advanced analytical techniques are critical for stability profiling under physiological conditions?

- Methodological Answer :

- LC-MS/MS metabolomics : Identify degradation products in simulated biological matrices (e.g., liver microsomes).

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf life.

- Solid-state NMR : Monitor polymorphic transitions that may affect bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.